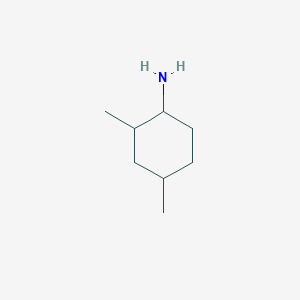

![molecular formula C17H13ClF3N3O2S B2865296 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 551930-73-5](/img/structure/B2865296.png)

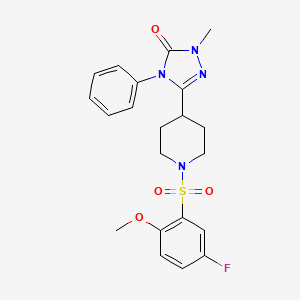

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C17H13ClF3N3O2S and its molecular weight is 415.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modulation of Metal-Bound Water

A study focused on Co(III) complexes to understand the role of cysteine-S oxidation in nitrile hydratases. It explored how the oxidation of thiolato sulfur affects the pK(a) of metal-bound water, providing insights into the enzyme's mechanism for nitrile hydrolysis (Tyler et al., 2003).

Ligand Substitution Kinetics

Research on pyridinium-derived N-heterocyclic carbene complexes of platinum investigated their synthesis, structure, and ligand substitution kinetics. This study contributes to understanding the electronic and structural properties of such complexes (Owen et al., 2004).

Electrochemical CO2 Reduction

A series of rhenium tricarbonyl complexes were synthesized and evaluated for their ability to catalyze the electrochemical reduction of CO2. These findings highlight the potential of such complexes in CO2 reduction processes (Nganga et al., 2017).

Photoelectric Conversion Properties

The study on hemicyanine derivatives examined their potential in photoelectrochemical applications, indicating the relevance of such compounds in energy conversion technologies (Wang et al., 2000).

Fluorescent Molecular Probes

Research on diphenyloxazoles as fluorescent solvatochromic dyes discussed their application in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a clot to prevent excessive bleeding following an injury .

Mode of Action

The compound is a pro-insecticide . Upon assimilation by the pest, de-alkylation of the pyrrole nucleus occurs, revealing the biologically active moiety . The compound primarily acts as a stomach poison but also has contact activity .

Biochemical Pathways

It’s known that the compound has excellent translaminar activity , indicating that it can move through the leaf tissue and reach pests that may be hiding on the underside of leaves .

Pharmacokinetics

It’s known that the compound has excellent translaminar activity , which suggests that it can be readily absorbed and distributed within the plant tissue.

Result of Action

The compound is primarily a stomach poison but also has contact activity . It’s effective against a variety of pests and can provide residual activity for more than two weeks depending on the conditions . It’s also reported to be safe to crops at the recommended rate .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the duration of mite control is positively correlated with the application rate . . This suggests that the compound’s action can be influenced by the presence of other pesticides in the environment.

Propiedades

IUPAC Name |

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O2S/c1-24(2)10-16(11-3-5-13(18)6-4-11)27(25,26)15-7-12(17(19,20)21)9-23-14(15)8-22/h3-7,9-10H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPYUZDTWPZNMF-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

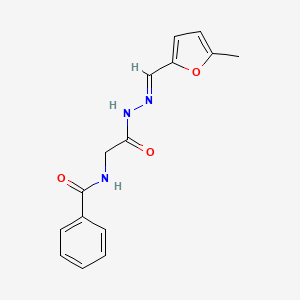

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)

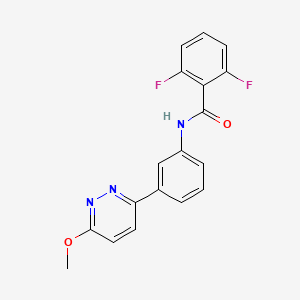

![3-(2-methoxybenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865225.png)

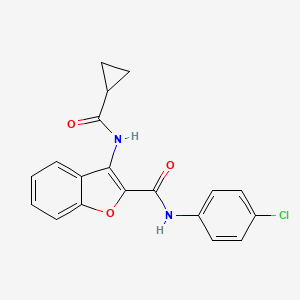

![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)

![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)